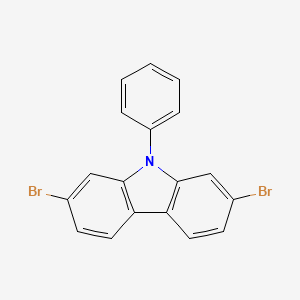

![molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3](/img/structure/B3029058.png)

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

Overview

Description

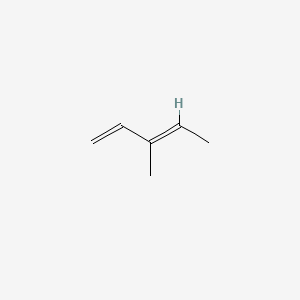

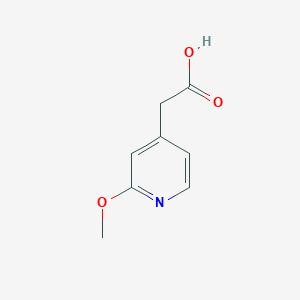

“9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene” is a chemical compound with the molecular formula C57H40N2 . It has a molecular weight of 752.9 g/mol . The compound is also known by several synonyms, including 510775-24-3, 9,9-Bis [4- [N- (1-naphthyl)anilino]phenyl]fluorene, and N,N’- ( (9H-Fluorene-9,9-diyl)bis (4,1-phenylene))bis (N-phenylnaphthalen-1-amine) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes multiple phenyl and naphthalen-2-yl groups attached to a fluorene core . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C57H40N2/c1-3-21-45 (22-4-1)58 (55-31-15-19-41-17-7-9-25-49 (41)55)47-37-33-43 (34-38-47)57 (53-29-13-11-27-51 (53)52-28-12-14-30-54 (52)57)44-35-39-48 (40-36-44)59 (46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50 (42)56/h1-40H . Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 15.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 752.319149284 g/mol . The topological polar surface area is 6.5 Ų .Scientific Research Applications

Polymer Synthesis

The compound is used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents . They also exhibit excellent thermal stabilities and balanced mechanical and electric properties .

Material Science

The compound is used in modulation doping, a method that allows achieving superior doping efficiencies even for high doping densities . This is particularly useful in the creation of high-performance organic thermoelectrics .

Optical Applications

The compound is used in the production of materials with high thermal stability and good optical properties . These materials are used in various optical applications, such as flexible solar radiation protectors, orientation films in liquid crystal display devices, optical waveguides for communication interconnects, and optical half-waveplates for planar lightwave circuits .

Electronics Industry

The compound is used in the aerospace and electronics industries in the form of films and moldings . The optical transparency of these films is of special importance in some applications .

Condensation Reactions

The compound is used in condensation reactions. For example, it is used in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, a compound with a cardo-ring structure .

Poly(DL-lactide) Synthesis

The compound is used as an initiator in the ring-opening polymerization reaction with DL-lactide monomers to synthesize a Poly(DL-lactide) polymer containing bisphenol fluorene structure and acrylate functional groups .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 9,9-Bis[4-[N-(1-naphthyl)anilino]phenyl]fluorene, is the organic light-emitting diodes (OLEDs) . It is used as a hole transport material in these devices .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes, which are essentially spaces where an electron could exist within an atomic lattice . The current density-luminance-voltage characteristics of OLEDs with this compound have been investigated . It was found that the effective block of the compound layer against electrons from across the interface is essential for high-efficiency operation of the OLEDs .

Biochemical Pathways

The compound affects the electron transport pathway in OLEDs. It blocks electron transport to the layer, which is confirmed by the electroluminescence behavior of devices . This blocking effect is crucial for the high-efficiency operation of the OLEDs .

Pharmacokinetics

The hole mobility of the compound at various thicknesses has been estimated using space-charge-limited current measurements .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. By blocking electron transport and facilitating hole transport, the compound helps to optimize the luminance efficiency of these devices .

Action Environment

The action of the compound can be influenced by environmental factors such as the thickness of the compound layer in the device . For instance, the optimal hole injection and luminescence efficiencies appear at specific thicknesses of the compound layer . Additionally, the hole mobility of the compound can vary depending on the thickness of the layer .

properties

IUPAC Name |

N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCORSLOUZJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

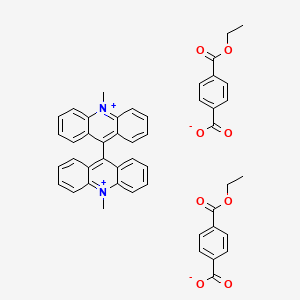

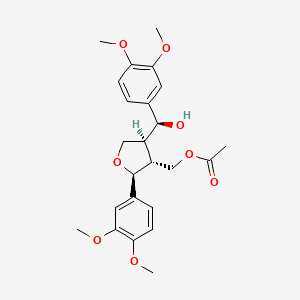

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)

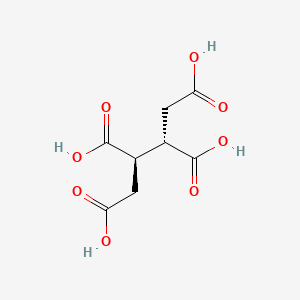

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)